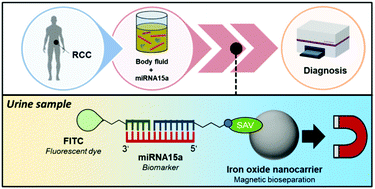High efficiency capture of biomarker miRNA15a for noninvasive diagnosis of malignant kidney tumors†
Biomaterials Science Pub Date: 2022-01-20 DOI: 10.1039/D1BM01737C
Abstract
To date, there are no preoperative and quantitative dynamics in clinical practice that can reliably differentiate between a benign and malignant renal cell carcinoma (RCC). For monitoring different analytes in body fluids, more than 40 different molecular biomarkers have been identified, however, they are associated with limited clinical sensitivity and/or non-optimal specificity due to their leaky nature. Previous work on RCC demonstrated the miRNA15a to be reliable and novel biomarker with 98.1% specificity and 100% sensitivity. Despite the high potential of miRNA15a biomarker, its clinical application is considerably hampered by the insensitive nature of the detection methods and low concentration of biomarker in samples that is aggravated by the high level of contamination due to other solutes present in body fluids. In this work, a non-invasive quantitative approach is demonstrated to overcome such diagnostics issues through biotin–streptavidin binding and fluorescence active magnetic nanocarriers that ensured prompt isolation, enrichment and purification of the biomarker miRNA15a from urine. The study demonstrates that detectable low levels of these miRNAs through miRNA capturing nanocarriers can potentially function as advanced diagnostic markers for the non-invasive investigation and early detection of renal cancer.


Recommended Literature
- [1] Properties of concentrated polystyrene latex dispersions
- [2] Characterising flow with continuous aeration in an oscillatory baffle flow reactor using residence time distribution†
- [3] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [4] Infrared crystallography for framework and linker orientation in metal–organic framework films†
- [5] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [6] A new heterometallic terbium(iii)–ruthenium(ii) complex and its terbium(iii)–zinc(ii) analog: syntheses, characterization, luminescence, and electrochemical properties†
- [7] Selective labeling of polypeptides using protein farnesyltransferasevia rapid oxime ligation†‡
- [8] Unexpected metal-free synthesis of trifluoromethyl arenes via tandem coupling of dicyanoalkenes and conjugated fluorinated sulfinyl imines†
- [9] Design and application of diimine-based copper(i) complexes in photoredox catalysis†
- [10] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†










